2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including pyridine and pyrimidine rings, which are common in many biological molecules . It also contains an acetamide group, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The pyridine and pyrimidine rings are aromatic, meaning they have a stable, ring-shaped cloud of electrons . The acetamide group contains a carbonyl (C=O) and an amine (NH2), which can participate in hydrogen bonding .Scientific Research Applications
Synthesis and Antitumor Activities
Research efforts have led to the synthesis of compounds with structures closely related to the specified molecule, showing selective anti-tumor activities. For example, the synthesis of derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, using EDCI/HOBt as a coupling reagent, resulted in compounds demonstrating selective antitumor activities, suggesting the potential role of the R-configuration in enhancing these effects (Xiong Jing, 2011).
Design and Synthesis for Anticancer Agents
In the quest for new anticancer agents, the attachment of different aryloxy groups to the pyrimidine ring in similar acetamide derivatives resulted in compounds with appreciable cancer cell growth inhibition against a variety of cancer cell lines. This highlights the synthetic flexibility and potential therapeutic relevance of compounds within this structural class (M. M. Al-Sanea et al., 2020).
Novel Derivatives and Biological Evaluation
The exploration of novel 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives has demonstrated the vast potential of these molecules for further biological evaluations and applications. Such research underscores the importance of structural modifications in discovering new therapeutic agents (K. Dawood et al., 2008).
HIV-1 Protease Inhibitors
Investigations into compounds with pyrimidine bases as novel P2 ligands for potent HIV-1 protease inhibitors have revealed significant enzyme inhibitory and antiviral activities. This showcases the role of such compounds in the development of new therapies for resistant HIV-1 variants, highlighting the importance of these molecules in antiviral research (Mei Zhu et al., 2019).
Synthesis and Antimicrobial Activities
The synthesis of heterocycles incorporating antipyrine moiety and their evaluation as antimicrobial agents further exhibit the chemical versatility and biological relevance of similar compounds. These studies are crucial for the development of new antimicrobial drugs, addressing the need for novel treatments against resistant strains of bacteria and fungi (Samir Bondock et al., 2008).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is P-glycoprotein (P-gp), a protein that is commonly overexpressed in the ATP-binding cassette (ABC) transport proteins . P-gp plays a crucial role in the active efflux of a broad spectrum of unrelated chemotherapeutic drugs, leading to multidrug resistance (MDR) in cancer treatment .
Mode of Action
The compound interacts with P-gp, interrupting its function and suppressing its ATPase activity . This interaction results in the reversal of drug resistance, allowing chemotherapeutic drugs to remain within the cells and exert their cytotoxic effects .
Biochemical Pathways
The compound affects the biochemical pathway involving P-gp-mediated efflux of chemotherapeutic drugs . By inhibiting P-gp, the compound prevents the efflux of these drugs, thereby increasing their accumulation within the cells . This leads to enhanced cytotoxic effects on the cells, contributing to the efficacy of chemotherapy .
Result of Action
The compound’s action results in increased accumulation of chemotherapeutic drugs within the cells, leading to enhanced cytotoxic effects . It also improves the effects of other cytotoxic agents related to MDR .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-31-18-7-3-2-5-16(18)25-19(28)14-26-17-6-4-10-24-20(17)21(29)27(22(26)30)13-15-8-11-23-12-9-15/h2-12H,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLUAKQBGHRBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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